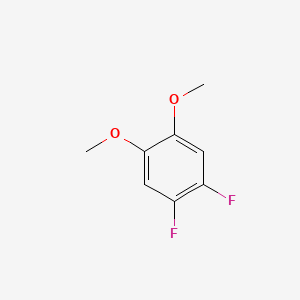

1,2-Difluoro-4,5-dimethoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-4,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAOVLXLTJXDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357410 | |

| Record name | 1,2-Difluoro-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203059-80-7 | |

| Record name | 1,2-Difluoro-4,5-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203059-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Difluoro-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,2-Difluoro-4,5-dimethoxybenzene

Introduction: The Significance of 1,2-Difluoro-4,5-dimethoxybenzene in Modern Chemistry

This compound, also known as 4,5-difluoroveratrole, is a key fluorinated building block in the development of advanced materials, pharmaceuticals, and agrochemicals.[1] The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their biological activity and metabolic stability, while the methoxy groups influence the compound's electronic properties and reactivity.[2][3] This unique combination of functionalities makes this compound a valuable intermediate for creating complex molecular architectures with tailored properties.[2] In the pharmaceutical sector, this compound serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological disorders, by enhancing their efficacy and specificity.[2] Its application extends to materials science, where it is used in the development of advanced polymers and coatings, leveraging its fluorinated structure to improve chemical resistance and durability.[2]

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the different approaches.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the introduction of fluorine atoms onto a pre-existing dimethoxybenzene scaffold or the construction of the aromatic ring with the desired substitution pattern. The most common and practical approach involves the direct fluorination of 1,2-dimethoxybenzene (veratrole).

Electrophilic Aromatic Substitution: The Direct Fluorination of Veratrole

The most direct route to this compound involves the electrophilic fluorination of veratrole. Veratrole is an electron-rich aromatic compound due to the presence of two activating methoxy groups, making it susceptible to electrophilic attack.[4]

Causality Behind Experimental Choices:

The choice of a suitable electrophilic fluorinating agent is critical for the success of this reaction. Traditional fluorinating agents like elemental fluorine (F₂) are highly reactive and difficult to handle, often leading to a lack of selectivity and the formation of multiple byproducts.[5] Modern electrophilic fluorinating reagents, such as N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate), commercially known as Selectfluor®, offer a safer and more selective alternative.[6] Selectfluor is a stable, crystalline solid that acts as a source of "F⁺," enabling controlled fluorination under relatively mild conditions.[7][8]

The mechanism of electrophilic fluorination with Selectfluor is thought to proceed via a single-electron transfer (SET) pathway, although an SN2 attack at the fluorine atom is also considered a possibility.[6] The electron-rich veratrole ring attacks the electrophilic fluorine atom of Selectfluor, leading to the formation of a carbocation intermediate, which is then stabilized by the loss of a proton to yield the fluorinated product. The methoxy groups in veratrole are ortho-, para-directing, guiding the incoming fluorine atoms to the desired 4 and 5 positions.

Caption: Electrophilic fluorination of veratrole.

Experimental Protocols

Protocol 1: Direct Difluorination of Veratrole using Selectfluor®

This protocol outlines a representative procedure for the direct synthesis of this compound from veratrole using Selectfluor®.

Materials:

-

1,2-Dimethoxybenzene (Veratrole)

-

Selectfluor® (F-TEDA-BF₄)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,2-dimethoxybenzene (1.0 eq) in anhydrous acetonitrile.

-

To this solution, add Selectfluor® (2.2 eq) portion-wise over 30 minutes at room temperature. The reaction is exothermic, and the temperature should be monitored.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Data Presentation:

| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| 1,2-Dimethoxybenzene | 1.0 | 138.16 |

| Selectfluor® | 2.2 | 354.26 |

Typical yields for this reaction can range from 40-60%, depending on the specific reaction conditions and purification efficiency.

Alternative Synthetic Pathways

While direct fluorination of veratrole is a common approach, other synthetic strategies can be employed, particularly when specific regioselectivity is required or when starting from different precursors.

Nucleophilic Aromatic Substitution (SNAr)

An alternative route involves the nucleophilic aromatic substitution of a suitably activated precursor. For instance, starting from a molecule with leaving groups (such as nitro or chloro groups) at the 4 and 5 positions and methoxy groups at the 1 and 2 positions, a nucleophilic fluorinating agent can be used to introduce the fluorine atoms.

A potential precursor for this route is 1,2-dimethoxy-4,5-dinitrobenzene. The nitro groups are strong electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack. The reaction with a fluoride source, such as potassium fluoride (KF) in the presence of a phase-transfer catalyst, would displace the nitro groups.

Caption: Nucleophilic aromatic substitution pathway.

Causality Behind Experimental Choices:

This method relies on the principle of nucleophilic aromatic substitution, where the rate of reaction is highly dependent on the nature of the leaving group and the electron-withdrawing character of the activating groups. Nitro groups are excellent leaving groups in SNAr reactions. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, is often necessary to facilitate the transfer of the fluoride ion from the solid or aqueous phase to the organic phase where the reaction occurs.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| Electrophilic Fluorination | 1,2-Dimethoxybenzene (Veratrole) | Selectfluor® | Direct, one-step synthesis; relatively mild conditions. | Can be expensive due to the cost of Selectfluor®; may require careful optimization to control regioselectivity and avoid over-fluorination. |

| Nucleophilic Substitution | 1,2-Dimethoxy-4,5-dinitrobenzene | Potassium Fluoride, Phase-Transfer Catalyst | Utilizes readily available and cheaper reagents. | Requires a multi-step synthesis of the starting material; harsh reaction conditions may be necessary. |

Conclusion and Future Perspectives

The synthesis of this compound is a critical process for accessing a versatile building block for various applications in the chemical and pharmaceutical industries. The direct electrophilic fluorination of veratrole using modern reagents like Selectfluor® represents a convenient and efficient method, despite the cost of the reagent. Nucleophilic aromatic substitution offers an alternative route with potentially more economical starting materials, but at the cost of a longer synthetic sequence.

Future research in this area may focus on the development of more cost-effective and environmentally benign fluorinating agents and catalytic methods for direct C-H fluorination. The optimization of continuous flow processes for the synthesis of this and other fluorinated aromatics could also offer significant advantages in terms of safety, scalability, and efficiency. As the demand for complex fluorinated molecules continues to grow, the development of robust and versatile synthetic methodologies for key intermediates like this compound will remain an area of active investigation.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), F-TEDA-BF4. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Selectfluor. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

-

RSC Publishing. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Retrieved from [Link]

-

REF Impact Case Studies. (n.d.). The development of Selectfluor® as a commercial electrophilic fluorinating agent. Retrieved from [Link]

-

RSC Publishing. (2017). Direct heterobenzylic fluorination, difluorination and trifluoromethylthiolation with dibenzenesulfonamide derivatives. Retrieved from [Link]

-

MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]

-

SAGE Journals. (2020). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved from [Link]

-

Professor Steven V. Ley Research Group. (n.d.). Fluorination Reactions. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of fusion-cast carrier 1, 2-difluoro-4, 5-dinitrobenzene.

-

PubMed Central. (2014). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Retrieved from [Link]

-

RSC Publishing. (1976). Production of chemically activated fluoroalkanes by direct fluorination. Retrieved from [Link]

-

AURA. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved from [Link]

-

PubChem. (n.d.). Veratrole. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [myskinrecipes.com]

- 4. Veratrole | C8H10O2 | CID 7043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Production of chemically activated fluoroalkanes by direct fluorination - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 6. Selectfluor - Wikipedia [en.wikipedia.org]

- 7. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 8. REF Case study search [impact.ref.ac.uk]

An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Difluoro-4,5-dimethoxybenzene

Introduction: A Molecule of Strategic Importance in Modern Chemistry

1,2-Difluoro-4,5-dimethoxybenzene is a polysubstituted aromatic compound that has garnered significant interest within the realms of pharmaceutical and materials science.[1] Its unique molecular architecture, featuring a benzene ring functionalized with two adjacent fluorine atoms and two adjacent methoxy groups, imparts a distinct set of physicochemical properties. These characteristics make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and advanced polymers.[1][2]

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and lipophilicity.[1] The strong carbon-fluorine bond is resistant to metabolic oxidation, and the high electronegativity of fluorine can influence the electronic environment of the entire molecule, thereby modulating its biological activity.[1] The methoxy groups, on the other hand, can participate in hydrogen bonding and influence the compound's solubility and reactivity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior and providing standardized protocols for its characterization.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data serves as a fundamental reference for researchers and chemists working with this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈F₂O₂ | [3] |

| Molecular Weight | 174.14 g/mol | [3] |

| CAS Number | 203059-80-7 | [3] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 41-43 °C | [2] |

| Boiling Point | 183.7 °C at 760 mmHg | - |

| Density | 1.226 g/mL at 25 °C | - |

| Solubility | Soluble in Toluene | - |

Structural Elucidation and Spectroscopic Profile

The definitive identification and purity assessment of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the overall substitution pattern on the benzene ring.

Expected ¹H NMR Spectral Features:

Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to be relatively simple.

-

Aromatic Protons: A singlet in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the two equivalent aromatic protons. The exact chemical shift will be influenced by the electron-donating methoxy groups and the electron-withdrawing fluorine atoms.

-

Methoxy Protons: A singlet in the upfield region (typically δ 3.5-4.0 ppm) integrating to six protons, representing the two equivalent methoxy groups.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon signals will be split due to coupling with the fluorine atoms (C-F coupling).

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF), while the other aromatic carbons will exhibit smaller two- or three-bond couplings.

-

Methoxy Carbons: A single signal for the two equivalent methoxy carbons.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic IR Absorptions:

-

C-O Stretching: Strong absorptions in the region of 1250-1000 cm⁻¹ are characteristic of the C-O stretching in the aromatic ether moieties.

-

C-F Stretching: Strong absorptions in the region of 1300-1100 cm⁻¹ are indicative of the C-F bonds.

-

Aromatic C=C Stretching: Medium to weak absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the benzene ring.

-

C-H Stretching: Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds of the methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M+): An intense peak at an m/z value corresponding to the molecular weight of the compound (174.14).

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways for aromatic ethers include the loss of a methyl group (-CH₃) or a methoxy group (-OCH₃). The presence of fluorine will also influence the fragmentation pattern.

Experimental Protocols

The following are standardized, step-by-step methodologies for the characterization of this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid. A sharp melting point range is indicative of high purity.

Procedure:

-

Finely powder a small amount of the crystalline sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted (T2).

-

The melting point is reported as the range T1-T2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Procedure:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If necessary, filter the solution to remove any particulate matter.

-

Place the NMR tube in the spectrometer's spinner turbine.

-

Acquire the ¹H spectrum using standard acquisition parameters.

-

Acquire the ¹³C spectrum. A larger number of scans may be required to achieve a good signal-to-noise ratio.

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of the compound and confirm its molecular weight.

Procedure:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

-

The sample is vaporized and separated on a capillary column based on its boiling point and polarity.

-

The separated components enter the mass spectrometer, where they are ionized and detected.

-

Analyze the resulting chromatogram for the presence of impurities and the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern.

Caption: A typical workflow for the physicochemical characterization of an organic compound.

Safety and Handling

This compound is classified as an irritant.[3] It can cause skin and eye irritation, and may cause respiratory irritation.[3] Therefore, appropriate safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably in a fume hood, especially when working with powders or solutions.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion: A Versatile Building Block with a Bright Future

This compound is a compound with a unique combination of functional groups that make it a highly attractive building block in synthetic chemistry. Its physicochemical properties, largely influenced by the presence of fluorine and methoxy substituents, are key to its utility in the design of new molecules with tailored biological or material properties. A thorough understanding and characterization of these properties, as outlined in this guide, are fundamental for its effective and safe application in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Long, Q., & Wang, Y. (2015). Fourier transform infrared (FTIR) spectroscopy characterization of the compound STPH.

- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

- Gunawan, G., & Harjono, H. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234.

- Abraham, R. J., & Mobli, M. (2008). Modelling 1H NMR spectra of organic compounds: theory, applications and NMR prediction software. John Wiley & Sons.

- Nugraha, A., & Nandiyanto, A. B. D. (2021). How to Read and Interpret Gas Chromatography-Mass Spectrometry (GC-MS) Spectra: A Step-by-Step Guide. Indonesian Journal of Multidisciplinary Research, 1(2), 171-206.

- Gerzain, M., Buchanan, G. W., Driega, A. B., Facey, G. A., Enright, G., & Kirby, R. A. (1996). Solid-state structure of 1,2-dimethoxybenzene (veratrole) and related methoxybenzenes. X-Ray crystallography and 13C nuclear magnetic resonance tensor analysis. Journal of the Chemical Society, Perkin Transactions 2, (12), 2687-2694.

- Kaur, R., Moutet, J., et al. (2024). Exploring the Synthesis and Properties of Fluorinated Cationic Triangulenes and Their Precursors. ChemRxiv.

- Mabied, A. F., Moustafa, A. H., Abdelhamid, A. A., Tiama, T. M., & Amer, A. A. (2023). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Scientific Reports, 13(1), 19510.

- Al-Hazmi, G. H. (2023). Synthesis, spectroscopic characterizations and cytotoxic activities of some novel 1,2-bis-(tetrasubstituted-benzylidene) hydrazine analogues. Bulletin of the Chemical Society of Ethiopia, 37(6), 1503-1520.

-

PubChem. 1,2-Difluoro-4,5-dinitrobenzene. National Center for Biotechnology Information. [Link]

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.

- Novák, T. T., Aradi, K., Gömöry, Á., Nonn, M., Hornyánszky, G., & Kiss, L. (2024). Studies on fluorofunctionalization of some functionalized alkene scaffolds. Results in Chemistry, 7, 101345.

- Bakhanovich, O., & Beier, P. (2020). Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes. Chemistry–A European Journal, 26(4), 773-782.

- O'Hagan, D. (2008). The vicinal difluoro motif: The synthesis and conformation of erythro- and threo-diastereoisomers of 1, 2-difluorodiphenylethanes, 2, 3-difluorosuccinic acids and their derivatives. Beilstein journal of organic chemistry, 4, 19.

- Hajdin, I., Pajkert, R., Keßler, M., Han, J., Mei, H., & Röschenthaler, G. V. (2023). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry, 19(1), 541-549.

- Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy.

- Geiger, M., & McElmurry, S. P. (2021). Analyses by GC–MS and GC–MS-MS of the Hantzsch synthesis products using hydroxy-and methoxy-aromatic aldehydes. Journal of the Chilean Chemical Society, 66(1), 5125-5130.

- El-Gendy, A. M. (2009).

- International Journal of Science and Research (IJSR). (2015). Vibrational Spectra (FT-IR, FT-Raman and NMR)

- Cambridge Open Engage. (2023). Data-guided rational design of additives for halogenation of highly fluorinated naphthalenes: Integrating fluorine chemistry and machine learning.

- MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.

- ResearchGate. (2003). 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions.

- ResearchGate. (2016). Crystal structure of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione.

- UCLA Chemistry. (n.d.). Basic 1H and 13C NMR Spectroscopy.

- University of Nebraska–Lincoln. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule.

- AZoOptics. (2023). How to Interpret FTIR Results: A Beginner's Guide.

Sources

A Technical Guide to 1,2-Difluoro-4,5-dimethoxybenzene: A Key Fluorinated Building Block in Modern Chemistry

Introduction: The Strategic Importance of Fluorination in Molecular Design

In the landscape of contemporary drug discovery, agrochemical development, and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount tool for fine-tuning physicochemical and biological properties. The unique electronic properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—confer remarkable advantages, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[1][2] It is within this context that 1,2-Difluoro-4,5-dimethoxybenzene, also known as 4,5-Difluoroveratrole, has garnered significant attention as a versatile and highly valuable synthetic intermediate.[1][3] This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in drug development who seek to leverage its unique attributes.

Physicochemical and Structural Characteristics

This compound is a polysubstituted aromatic compound whose structure is characterized by a benzene ring functionalized with two adjacent fluorine atoms and two adjacent methoxy groups. This specific arrangement of substituents creates a unique electronic and steric environment, making it a desirable precursor for more complex molecular architectures.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 203059-80-7 | [1][4][5][6] |

| Molecular Formula | C₈H₈F₂O₂ | [1][6] |

| Molecular Weight | 174.15 g/mol | [1][4][5] |

| Appearance | White to light yellow powder or lump | [1][7] |

| Melting Point | 41-45 °C | [1] |

| Purity | ≥ 95% (GC) | [1][4] |

| Density | 1.226 g/mL at 25 °C | [8] |

| Storage | Room temperature, in a dry environment | [7][8] |

The presence of both electron-donating methoxy groups and electron-withdrawing fluorine atoms on the benzene ring significantly influences its reactivity in subsequent synthetic transformations. Spectroscopic characterization is crucial for confirming the identity and purity of this compound. While detailed spectra are available from various suppliers, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy protons, with coupling patterns influenced by the fluorine atoms. The ¹⁹F NMR would provide characteristic signals for the fluorine nuclei. Infrared (IR) spectroscopy would reveal characteristic absorptions for the C-F, C-O, and aromatic C-H and C=C bonds.[6]

Synthesis and Mechanistic Considerations

A hypothetical, yet chemically sound, synthetic pathway could start from a commercially available dimethoxybenzene derivative, followed by electrophilic fluorination or a multi-step sequence involving diazotization and subsequent fluorination (e.g., a modified Balz-Schiemann reaction). The choice of fluorinating agent and reaction conditions would be critical to control regioselectivity and achieve a good yield.

Below is a generalized workflow diagram for the synthesis of a fluorinated aromatic compound, which illustrates the logical steps that could be adapted for the synthesis of this compound.

Caption: A generalized workflow for the synthesis of fluorinated aromatics.

Applications in Research and Development

The utility of this compound lies in its role as a versatile building block for constructing more complex molecules with desirable properties.

Pharmaceutical Development

In medicinal chemistry, the introduction of fluorine is a well-established strategy to enhance a drug candidate's metabolic stability and lipophilicity, which can lead to improved oral bioavailability and a longer duration of action.[1][3] This compound serves as a key intermediate in the synthesis of various pharmaceuticals, with a particular focus on those targeting neurological disorders.[3] The difluorodimethoxybenzene core can be elaborated through various chemical reactions, such as nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, or lithiation followed by quenching with an electrophile, to introduce additional functionalities and build the final active pharmaceutical ingredient (API).[7][9] The fluorine atoms can block sites of metabolism by cytochrome P450 enzymes and can also modulate the pKa of nearby functional groups, thereby influencing the drug's interaction with its biological target.[1]

Agrochemicals

Similar to pharmaceuticals, the performance of agrochemicals like herbicides and pesticides can be significantly improved by the presence of fluorine.[1] this compound can be used as a starting material for the synthesis of novel crop protection agents. The enhanced biological activity and selectivity conferred by the fluorinated structure can lead to more effective and potentially more environmentally benign products.[1][7]

Material Science

The unique electronic and physical properties of fluorinated compounds also make them valuable in materials science. This compound is used in the development of advanced materials, including polymers and coatings.[3] The incorporation of this fluorinated moiety can improve chemical resistance, durability, and other performance characteristics of the resulting materials.[1][3] The combination of methoxy groups and fluorine atoms allows for tailored intermolecular interactions within polymer matrices, leading to materials with enhanced properties.[1]

Experimental Protocol: A Representative Synthetic Transformation

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a representative protocol for a reaction using a similar fluorinated benzene derivative can be illustrative of the experimental considerations. The following is a generalized procedure for an ortho-lithiation followed by electrophilic quench, a common reaction for functionalizing such aromatic rings.

Objective: To demonstrate a plausible method for the functionalization of a difluorobenzene derivative.

Disclaimer: This is a representative protocol and should be adapted and optimized for the specific substrate and electrophile. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

A 1,2-difluorobenzene derivative (e.g., 1,2-difluorobenzene)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

An electrophile (e.g., dimethylformamide, DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

-

Dissolve the 1,2-difluorobenzene derivative (1.0 equivalent) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C. The ortho-lithiation is driven by the directing effect of the fluorine atoms.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Slowly add the electrophile (e.g., DMF, 1.2 equivalents) dropwise, again maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired functionalized product.

Self-Validation: The success of the reaction and the identity of the product should be confirmed by analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Conclusion

This compound stands out as a strategically important chemical intermediate. Its unique substitution pattern provides a valuable platform for the synthesis of a wide range of complex molecules. For researchers in drug discovery, agrochemicals, and materials science, a thorough understanding of the properties and reactivity of this building block is essential for innovation and the development of next-generation products. The judicious use of such fluorinated synthons will undoubtedly continue to be a driving force in advancing these fields.

References

-

This compound. Chem-Impex. [Link]

-

1,2-Difluoro-4,5-dimetoxibenceno. Chem-Impex. [Link]

-

This compound. MySkinRecipes. [Link]

-

This compound. PubChem. [Link]

-

1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. National Center for Biotechnology Information. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

- Process for continuously preparing difluorobenzene derivatives with long operating times.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemimpex.com [chemimpex.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound | 203059-80-7 [sigmaaldrich.com]

- 6. This compound | C8H8F2O2 | CID 853175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

- 8. This compound CAS#: 203059-80-7 [m.chemicalbook.com]

- 9. WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times - Google Patents [patents.google.com]

Spectroscopic Profile of 1,2-Difluoro-4,5-dimethoxybenzene: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,2-Difluoro-4,5-dimethoxybenzene (CAS No. 203059-80-7), a key building block in the development of novel pharmaceutical and materials science applications.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the relationship between the molecular structure and its spectral characteristics, this guide aims to facilitate its application in complex organic synthesis and materials development. The presence of vicinal fluorine atoms and methoxy groups creates a unique electronic environment, which is reflected in its distinct spectroscopic fingerprint.[1]

Introduction: The Structural Significance of this compound

This compound, also known as 4,5-Difluoroveratrole, is a substituted aromatic compound with a molecular formula of C₈H₈F₂O₂ and a molecular weight of 174.14 g/mol .[2] Its structure is characterized by a benzene ring substituted with two adjacent fluorine atoms and two adjacent methoxy groups. This unique substitution pattern makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, where the fluorine atoms can enhance biological activity and metabolic stability.[1]

The strategic placement of electron-withdrawing fluorine atoms and electron-donating methoxy groups on the benzene ring significantly influences its chemical reactivity and physical properties. Understanding the spectroscopic signature of this molecule is paramount for its effective utilization in research and development. This guide provides a detailed examination of its NMR, IR, and MS spectra, offering insights into its electronic and structural characteristics.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. The presence of fluorine introduces additional complexity and information through spin-spin coupling.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility and accurate interpretation.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is free of particulate matter.

Instrument Parameters (Typical):

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

¹H NMR:

-

Pulse sequence: Standard single pulse (zg30).

-

Number of scans: 16-32.

-

Relaxation delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled (zgpg30).

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay (d1): 2 seconds.

-

-

¹⁹F NMR:

-

Pulse sequence: Standard single pulse.

-

Number of scans: 16-32.

-

Reference: CFCl₃ (external or internal).

-

The choice of a higher field spectrometer is particularly advantageous for fluorinated compounds to resolve complex coupling patterns.

Caption: Generalized workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the aromatic protons and the methoxy protons.

| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1 | ~6.8 | Triplet | 2H | Ar-H |

| 2 | ~3.8 | Singlet | 6H | -OCH ₃ |

Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values. Experimental data is available from suppliers such as Sigma-Aldrich.[2]

Interpretation:

-

Aromatic Protons (Signal 1): The two aromatic protons are chemically equivalent and are expected to appear as a single signal. Due to coupling with the adjacent fluorine atoms, this signal is predicted to be a triplet. The chemical shift in the aromatic region is influenced by the electron-donating methoxy groups and the electron-withdrawing fluorine atoms.

-

Methoxy Protons (Signal 2): The six protons of the two methoxy groups are also chemically equivalent and are expected to appear as a sharp singlet, as they are not coupled to any other protons.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon signals will exhibit coupling to the fluorine atoms (C-F coupling).

| Signal | Predicted Chemical Shift (ppm) | Assignment | Expected C-F Coupling (J_CF) | | :--- | :--- | :--- | :--- | :--- | | 1 | ~145-155 | C -F | Large (¹J_CF) | | 2 | ~140-150 | C -OCH₃ | Medium (²J_CF or ³J_CF) | | 3 | ~100-110 | C -H | Small (³J_CF or ⁴J_CF) | | 4 | ~55-60 | -OC H₃ | Minimal |

Note: Predicted chemical shifts are based on computational models. Experimental data is available, for instance, from the Institute of Organic Chemistry, University of Vienna.[2]

Interpretation:

-

Fluorine-Bearing Carbons (Signal 1): The two carbons directly bonded to fluorine will be significantly downfield and will exhibit a large one-bond C-F coupling constant (¹J_CF), typically in the range of 240-260 Hz. This large coupling is a characteristic feature of fluorinated aromatic compounds.

-

Methoxy-Bearing Carbons (Signal 2): The carbons attached to the methoxy groups will also be in the downfield region of the aromatic carbons and will show smaller two- or three-bond C-F coupling.

-

Protonated Aromatic Carbons (Signal 3): The two carbons bonded to hydrogen will appear in the more upfield region of the aromatic carbons and will likely show small C-F coupling.

-

Methoxy Carbons (Signal 4): The carbons of the methoxy groups will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR)-IR:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

This technique is often preferred for solid samples as it requires minimal sample preparation.

IR Spectral Data

The IR spectrum of this compound will show characteristic absorption bands for the aromatic ring, C-F bonds, and C-O bonds of the methoxy groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-3000 | Medium | Aliphatic C-H stretch (in -OCH₃) |

| ~1500-1600 | Medium-Strong | Aromatic C=C stretch |

| ~1200-1300 | Strong | Aryl-O stretch (asymmetric) |

| ~1000-1100 | Strong | C-F stretch |

| ~1000-1050 | Strong | Aryl-O stretch (symmetric) |

Note: Experimental IR spectra are available from sources such as Bio-Rad Laboratories, Inc. and Alfa Aesar.[2]

Interpretation:

-

C-H Stretching: The spectrum will exhibit distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the methoxy groups (below 3000 cm⁻¹).

-

Aromatic C=C Stretching: The presence of the benzene ring is confirmed by the characteristic C=C stretching absorptions in the 1500-1600 cm⁻¹ region.

-

Aryl-O and C-F Stretching: The most intense and diagnostic bands will be in the fingerprint region (below 1500 cm⁻¹). Strong absorptions corresponding to the aryl-O stretching of the methoxy groups and the C-F stretching vibrations are expected in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI)-MS:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detect the ions to generate the mass spectrum.

Mass Spectral Data

| m/z | Relative Intensity | Possible Fragment |

| 174 | High | [M]⁺ (Molecular Ion) |

| 159 | Moderate | [M - CH₃]⁺ |

| 131 | Low | [M - CH₃ - CO]⁺ |

Interpretation:

-

Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak at m/z = 174, corresponding to the molecular weight of this compound (C₈H₈F₂O₂).[2]

-

Fragmentation Pattern: A characteristic fragmentation pattern would involve the loss of a methyl radical (-CH₃) from a methoxy group to give a fragment at m/z = 159. Subsequent loss of carbon monoxide (CO) could lead to a fragment at m/z = 131. The stability of the aromatic ring will likely result in the molecular ion being one of the most abundant peaks.

Conclusion

The spectroscopic data of this compound provides a clear and consistent picture of its molecular structure. The ¹H and ¹³C NMR spectra are defined by the symmetry of the molecule and the characteristic influence of the fluorine and methoxy substituents, including observable C-F coupling. The IR spectrum confirms the presence of the key functional groups, and mass spectrometry verifies the molecular weight and provides insights into its fragmentation pathways. This comprehensive spectroscopic analysis serves as a valuable resource for scientists utilizing this versatile building block in their synthetic endeavors, ensuring accurate identification and quality control.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 1,2-Difluoro-4,5-dimethoxybenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Difluoro-4,5-dimethoxybenzene, a substituted aromatic compound, is a molecule of significant interest in the fields of pharmaceutical development, agrochemicals, and materials science.[1] Its unique molecular architecture, featuring a benzene ring functionalized with two fluorine atoms and two methoxy groups, imparts desirable physicochemical properties that are leveraged in the synthesis of complex molecular targets. The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, while the methoxy groups can modulate electronic properties and reactivity.[1][2] A fundamental understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation processes.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data is not extensively available in public literature, this guide synthesizes information from analogous compounds and theoretical principles to provide a robust qualitative assessment. Furthermore, it offers a detailed experimental protocol for researchers to determine the precise solubility of this compound in solvents of their choice, empowering them to generate the critical data required for their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₈F₂O₂ | [1][3][4][5] |

| Molecular Weight | 174.15 g/mol | [1][3][4][5] |

| Appearance | White to light yellow solid | [1][3][4] |

| Melting Point | 41-45 °C | [1][4] |

| CAS Number | 203059-80-7 | [3][4][5] |

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, the key factors influencing its solubility are its polarity, hydrogen bonding capability, and the nature of the solvent.

Molecular Polarity

The this compound molecule possesses both polar and non-polar characteristics. The presence of electronegative fluorine and oxygen atoms creates bond dipoles, resulting in a net molecular dipole moment. The methoxy groups (-OCH₃) are electron-donating, while the fluorine atoms are electron-withdrawing. This electronic arrangement contributes to the overall polarity of the molecule. The non-polar benzene ring provides a lipophilic character.

Hydrogen Bonding

The oxygen atoms in the methoxy groups of this compound have lone pairs of electrons and can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen atom bonded to a highly electronegative atom, so it cannot act as a hydrogen bond donor. Its ability to accept hydrogen bonds will enhance its solubility in protic solvents (e.g., alcohols) that can donate hydrogen bonds.

Qualitative Solubility Profile

While precise quantitative data is limited, a qualitative assessment of the solubility of this compound in common organic solvents can be inferred from the solubility of its structural analogs and general principles of organic chemistry.

Expected High Solubility in:

-

Aromatic Hydrocarbons: One source explicitly states that this compound is soluble in toluene .[6] This is expected due to the "like dissolves like" principle, as both the solute and solvent have aromatic rings, allowing for favorable π-π stacking interactions.

-

Ethers: The non-fluorinated analog, 1,2-dimethoxybenzene (veratrole), is soluble in diethyl ether.[7] Given the presence of the ether-like methoxy groups in the target molecule, good solubility in ethers like diethyl ether and tetrahydrofuran (THF) is anticipated.

-

Ketones: Veratrole is also soluble in acetone.[7] Therefore, this compound is likely to be soluble in ketones such as acetone and methyl ethyl ketone (MEK).

-

Chlorinated Solvents: Dichloromethane and chloroform are effective solvents for a wide range of organic compounds and are expected to dissolve this compound.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful solvents for many organic molecules and are expected to readily dissolve this compound.[8][9]

Expected Moderate to Good Solubility in:

-

Alcohols: Veratrole is soluble in methanol and ethanol.[7] The ability of the methoxy groups in this compound to act as hydrogen bond acceptors suggests it will be soluble in alcohols like methanol, ethanol, and isopropanol. The solubility of the related compound 1,2-difluoro-4,5-dinitrobenzene has been studied in ethanol-water mixtures, further supporting the likelihood of solubility in alcohols.[10][11]

Expected Low to Sparingly Soluble in:

-

Non-polar Aliphatic Hydrocarbons: Due to the polar nature of the fluorine and methoxy groups, the solubility in non-polar solvents like hexane and cyclohexane is expected to be lower compared to more polar solvents. However, some degree of solubility may be observed due to the non-polar benzene ring.

-

Water: The non-fluorinated analog, veratrole, is only slightly soluble in water.[7][12] The presence of the hydrophobic benzene ring and the fluorine atoms in this compound suggests that its solubility in water will be very low.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Pipettes and other standard laboratory glassware

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Pipette a known volume of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the equilibration temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis and Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solutions using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Conclusion

References

-

PubChem. Veratrole. [Link]

-

MySkinRecipes. This compound. [Link]

-

Wikipedia. 1,2-Dimethoxybenzene. [Link]

-

FooDB. 1,2-Dimethoxybenzene. [Link]

-

MDPI. Partitioning of Selected Anisole and Veratrole Derivatives between Water and Anionic Surfactant Micelles. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Determination and correlation of solubility of 1,2-difluoro-4,5-dinitrobenzene in ethanol + water mixed solvent. [Link]

-

R Discovery. Determination and correlation of solubility of 1,2-difluoro-4,5-dinitrobenzene in ethanol + water mixed solvent. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

Solubility of Things. 1,4-Dimethoxybenzene. [Link]

-

Gaylord Chemical. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. labproinc.com [labproinc.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 203059-80-7 [m.chemicalbook.com]

- 7. 91-16-7 CAS MSDS (1,2-Dimethoxybenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. 1,2-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Electronic and Structural Properties of 1,2-Difluoro-4,5-dimethoxybenzene

Introduction: The Strategic Importance of Fluorinated Dimethoxybenzene Scaffolds in Modern Drug Discovery

1,2-Difluoro-4,5-dimethoxybenzene is a key aromatic building block that has garnered significant interest within the pharmaceutical and material science sectors. Its unique substitution pattern, featuring both electron-donating methoxy groups and strongly electronegative fluorine atoms, imparts a distinct set of electronic and structural characteristics. These properties are instrumental in modulating a molecule's pharmacokinetic and pharmacodynamic profile, making this scaffold particularly valuable for the design of novel therapeutic agents and advanced materials.[1] The introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug development.[1] This guide provides a comprehensive analysis of the core electronic and structural properties of this compound, offering insights for researchers and scientists engaged in drug development and molecular engineering.

Molecular Structure and Conformation: A Computational Approach

Due to the limited availability of single-crystal X-ray diffraction data for this compound in the public domain, we have employed Density Functional Theory (DFT) calculations to elucidate its structural properties. This computational approach has been demonstrated to provide highly accurate predictions of molecular geometries for related dimethoxybenzene derivatives when benchmarked against experimental X-ray data.[2][3][4]

Methodology: Density Functional Theory (DFT) Calculations

The molecular geometry of this compound was optimized using the B3LYP functional in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable description of the electronic structure and geometry of organic molecules containing fluorine and oxygen.[5] All calculations were performed to a tight convergence criterion to ensure a true energy minimum was located.

Experimental Protocol: Computational Geometry Optimization

-

Input Structure Generation: A 3D model of this compound was constructed using molecular modeling software.

-

Computational Method Selection: The calculation was set up using the Gaussian 09 software package. The B3LYP functional and 6-311++G(d,p) basis set were selected.

-

Job Type: The calculation was defined as a geometry optimization and frequency calculation to ensure the optimized structure corresponds to a local minimum on the potential energy surface.

-

Convergence Criteria: Default convergence criteria were tightened to ensure a high-precision optimization.

-

Execution and Analysis: The calculation was run, and the output file was analyzed to extract the optimized geometric parameters.

Predicted Structural Parameters

The key structural parameters, including bond lengths, bond angles, and dihedral angles, were predicted from the optimized geometry. These parameters provide a quantitative description of the molecule's three-dimensional shape.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.38 - 1.40 |

| C-F | 1.35 |

| C-O | 1.36 |

| O-CH₃ | 1.43 |

| C-H (aromatic) | 1.08 |

| C-H (methyl) | 1.09 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | 119 - 121 |

| C-C-F | 119 |

| C-C-O | 118 - 122 |

| C-O-C | 118 |

| Dihedral Angles (°) | |

| F-C-C-F | ~0 |

| C-C-O-C | ~0-5 |

Note: These values are computationally derived and serve as a robust prediction in the absence of experimental crystallographic data.

Electronic Properties: Unveiling the Reactivity and Stability

The electronic properties of a molecule are paramount in determining its chemical reactivity and intermolecular interactions. The interplay between the electron-donating methoxy groups and the electron-withdrawing fluorine atoms in this compound creates a unique electronic landscape.

Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing chemical reactivity and stability.[4][6] A larger gap generally implies higher stability and lower reactivity.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.75 |

| HOMO-LUMO Gap | 5.50 |

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.[7]

Conceptual Workflow: From Structure to Reactivity

Caption: Workflow for computational analysis of molecular properties.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[8][9][10] This is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attack.

In the MEP of this compound, the negative potential (red to yellow) is localized around the oxygen atoms of the methoxy groups, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. The regions around the fluorine atoms are also electronegative. The aromatic protons and the methyl protons exhibit a positive electrostatic potential (blue), making them susceptible to nucleophilic attack.

Diagram: Molecular Electrostatic Potential Map

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Crystallographic and DFT study of novel dimethoxybenzene derivatives | Semantic Scholar [semanticscholar.org]

- 4. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods | ClinicSearch [clinicsearchonline.org]

- 6. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. emerginginvestigators.org [emerginginvestigators.org]

- 8. researchgate.net [researchgate.net]

- 9. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

Unveiling the Past: The Historical Synthesis of 1,2-Difluoro-4,5-dimethoxybenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Building Block

1,2-Difluoro-4,5-dimethoxybenzene, also known as 4,5-Difluoroveratrole, is a polysubstituted aromatic compound that has emerged as a valuable building block in the synthesis of complex molecules for the pharmaceutical and material science industries.[1][2] Its unique architecture, featuring two vicinal fluorine atoms and two methoxy groups on a benzene ring, imparts a distinct combination of electronic and steric properties. The presence of fluorine atoms can significantly enhance the biological activity, metabolic stability, and lipophilicity of drug candidates.[1] In material science, the specific substitution pattern of this compound allows for the tailoring of properties in advanced organic materials.[1] This guide delves into the historical context of its discovery, providing a detailed look at the early synthetic methodologies that paved the way for its current applications.

The Dawn of Aromatic Fluorination: A Challenging Chemical Landscape

The journey to synthesize specifically substituted fluoroaromatic compounds like this compound is rooted in the broader history of aromatic fluorination. Early methods for introducing fluorine into aromatic rings were often fraught with challenges. Direct fluorination using elemental fluorine was difficult to control due to its extreme reactivity.[3] A significant breakthrough came with the development of the Balz-Schiemann reaction, which involves the thermal decomposition of diazonium tetrafluoroborates. This method provided a more controlled way to introduce fluorine onto an aromatic ring.

Another major strategy that emerged was nucleophilic aromatic substitution, particularly halogen exchange (Halex) reactions. This approach involves the displacement of other halogens, such as chlorine or bromine, with fluoride ions, often facilitated by a source of fluoride like potassium fluoride. The efficiency of such reactions is highly dependent on the nature of the aromatic substrate and the reaction conditions.

The First Synthesis: A Look into Plausible Early Methodologies

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in a survey of the literature, its synthesis can be understood within the context of established fluorination techniques. The most probable early synthetic routes would have likely started from a readily available precursor, veratrole (1,2-dimethoxybenzene), or a suitably substituted dihalobenzene.

Given the electron-rich nature of the veratrole ring, electrophilic fluorination would be a logical approach. However, controlling the regioselectivity to obtain the desired 1,2-difluoro substitution pattern would have been a significant challenge, with the potential for multiple isomers to be formed.

A more plausible and controllable early synthesis would have likely involved a nucleophilic halogen exchange reaction starting from a pre-functionalized veratrole derivative. A common strategy involves the synthesis of a dichlorinated or dibrominated veratrole, followed by a Halex reaction to replace the chlorine or bromine atoms with fluorine.

Reconstructing a Historical Synthesis: A Probable Pathway

Based on established chemical principles and historical synthetic practices, a likely early route to this compound would have involved the following steps:

-

Dihalogenation of Veratrole: The synthesis would commence with the dihalogenation of veratrole. Due to the ortho-para directing nature of the methoxy groups, direct dichlorination or dibromination of veratrole would likely yield a mixture of isomers. A more controlled approach would be to start with a precursor that directs the halogens to the desired positions.

-

Halogen Exchange Fluorination: The resulting 4,5-dihaloveratrole would then undergo a nucleophilic aromatic substitution reaction to replace the halogen atoms with fluorine. This "Halex" reaction is a cornerstone of industrial fluoroaromatic synthesis.

Experimental Protocol: A Representative Halogen Exchange Synthesis

The following protocol outlines a representative procedure for the synthesis of this compound via a halogen exchange reaction, reflecting the type of methodology that would have been employed in its early preparations.

Step 1: Synthesis of 4,5-Dichloroveratrole

This step would involve the chlorination of veratrole. To achieve the desired regioselectivity, specific reaction conditions and chlorinating agents would be crucial.

Step 2: Synthesis of this compound via Halogen Exchange

Materials:

-

4,5-Dichloroveratrole

-

Anhydrous Potassium Fluoride (KF)

-

A high-boiling polar aprotic solvent (e.g., Dimethylformamide (DMF) or Sulfolane)

-

Phase-transfer catalyst (optional, but often used to enhance reactivity)

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, a condenser, and a temperature probe, 4,5-dichloroveratrole and a molar excess of anhydrous potassium fluoride are suspended in the chosen solvent.

-

If a phase-transfer catalyst is used, it is added to the mixture.

-

The reaction mixture is heated to a high temperature (typically in the range of 150-250 °C, depending on the solvent and substrate) and stirred vigorously for several hours.

-

The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC), to follow the disappearance of the starting material and the appearance of the product.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The inorganic salts are removed by filtration.

-

The filtrate is then subjected to a work-up procedure, which typically involves extraction with an organic solvent and washing with water to remove the high-boiling solvent.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, typically by distillation or recrystallization, to yield pure this compound.

Data Presentation

| Property | Value |

| Molecular Formula | C₈H₈F₂O₂ |

| Molecular Weight | 174.15 g/mol |

| CAS Number | 203059-80-7 |

| Appearance | White to light yellow powder or lump |

| Melting Point | 41-45 °C |

Visualization of the Synthetic Workflow

Caption: Probable two-step synthetic pathway to this compound.

Conclusion: From a Laboratory Curiosity to a Key Industrial Intermediate

The historical development of synthetic routes to this compound reflects the broader advancements in organofluorine chemistry. While the exact moment of its first synthesis may not be chronicled as a landmark discovery, its preparation was made possible by the foundational work in aromatic fluorination, particularly through nucleophilic halogen exchange reactions. Today, this once likely laboratory curiosity has become a commercially available and important building block, enabling the synthesis of a wide range of complex molecules with applications in medicine and materials science. The continued refinement of its synthesis underscores the ongoing importance of developing efficient and selective fluorination methodologies.

References

-

Wikipedia. Electrophilic fluorination. ([Link]) Accessed January 1, 2026.

Sources

An In-depth Technical Guide to Emerging Research Frontiers for 1,2-Difluoro-4,5-dimethoxybenzene

Introduction

1,2-Difluoro-4,5-dimethoxybenzene, also known as 4,5-Difluoroveratrole, is a unique aromatic compound whose strategic placement of electron-withdrawing fluorine atoms and electron-donating methoxy groups on a benzene ring creates a molecule with significant potential across various scientific disciplines.[1] This guide serves as a technical deep-dive into the untapped research and development opportunities this versatile building block presents. For researchers in medicinal chemistry, materials science, and synthetic chemistry, this compound offers a gateway to innovation, enabling the creation of novel molecules with enhanced properties and functionalities.[2]

This document will explore three core research areas, providing not just a theoretical framework but also actionable experimental insights to catalyze discovery.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈F₂O₂ | [3][4] |

| Molecular Weight | 174.15 g/mol | [3][4] |

| CAS Number | 203059-80-7 | [3][4] |

| Appearance | White to light yellow solid/powder | [1][3] |

| Melting Point | 41 - 45 °C | [1] |

| Purity | ≥ 95% (GC) | [1][3] |

Part 1: Medicinal Chemistry & Drug Discovery: A Fluorinated Scaffold for Enhanced Therapeutics

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[5][6][7] Fluorine's high electronegativity can improve metabolic stability, binding affinity, and bioavailability.[6][8][9] this compound is an excellent starting scaffold for the synthesis of novel therapeutic agents due to these inherent advantages.[2]

Research Avenue: Synthesis of Novel Kinase Inhibitors

Causality: Many kinase inhibitors feature a substituted aromatic core that interacts with the ATP-binding pocket of the target kinase. The difluoro-dimethoxy substitution pattern can offer a unique blend of electrostatic and steric interactions, potentially leading to higher potency and selectivity. The fluorine atoms can form favorable interactions with the hinge region of the kinase, while the methoxy groups can be modified to improve solubility and cell permeability.

Workflow for Novel Kinase Inhibitor Synthesis & Evaluation

Caption: Workflow for kinase inhibitor drug discovery.

Experimental Protocol: Synthesis of a Functionalized Core for Cross-Coupling

This protocol describes a hypothetical nitration to prepare a key intermediate.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.74 g, 10 mmol) in glacial acetic acid (20 mL). Cool the solution to 0-5 °C in an ice bath.

-

Nitration: Slowly add a solution of fuming nitric acid (0.69 mL, 11 mmol) in glacial acetic acid (5 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-